molecular formula C23H29N5O3 B2621916 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1788531-53-2

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2621916
CAS No.: 1788531-53-2
M. Wt: 423.517
InChI Key: AZPUMEVWBZCEJA-UHFFFAOYSA-N
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Description

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that features a combination of pyrrole, benzoyl, piperidine, and triazole moieties

Preparation Methods

The synthesis of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis.

    Piperidine ring formation: This step involves the cyclization of appropriate precursors.

    Triazole ring synthesis: The triazole ring can be formed via a cycloaddition reaction involving azides and alkynes.

    Final assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its target pathways.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar compounds to 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one include:

    Pyrrole derivatives: Compounds containing the pyrrole ring, such as pyrrole-2-carboxylic acid.

    Benzoyl derivatives: Compounds like benzoyl peroxide.

    Piperidine derivatives: Examples include piperidine-4-carboxylic acid.

    Triazole derivatives: Compounds such as 1,2,4-triazole-3-thiol.

The uniqueness of this compound lies in its combination of these diverse functional groups, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

4-ethyl-2-(2-methoxyethyl)-5-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-3-27-21(24-28(23(27)30)16-17-31-2)18-10-14-26(15-11-18)22(29)19-6-8-20(9-7-19)25-12-4-5-13-25/h4-9,12-13,18H,3,10-11,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPUMEVWBZCEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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